molecular formula C11H17NO B13274237 N-(sec-butyl)-4-methoxyaniline CAS No. 16495-68-4

N-(sec-butyl)-4-methoxyaniline

Cat. No.: B13274237
CAS No.: 16495-68-4
M. Wt: 179.26 g/mol
InChI Key: DOZUZCUKDUMHHG-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-butyl)-4-methoxyaniline typically involves the alkylation of 4-methoxyaniline with sec-butyl halides under basic conditions. A common method includes:

    Alkylation Reaction: 4-methoxyaniline is reacted with sec-butyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or acetone.

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by extraction and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(sec-butyl)-4-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Typical reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: N-(sec-butyl)-4-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the development of novel materials with specific properties.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and metabolic pathways.

Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including agrochemicals and polymer additives. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(sec-butyl)-aniline: Lacks the methoxy group, resulting in different reactivity and applications.

    N-(tert-butyl)-4-methoxyaniline: Features a tertiary butyl group, leading to variations in steric hindrance and chemical behavior.

    N-(sec-butyl)-4-hydroxyaniline: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: N-(sec-butyl)-4-methoxyaniline is unique due to the presence of both the sec-butyl and methoxy groups. This combination imparts specific chemical properties, such as increased lipophilicity and altered electronic distribution, making it suitable for specialized applications in various fields.

Biological Activity

N-(sec-butyl)-4-methoxyaniline, a compound with the chemical formula C11_{11}H17_{17}NO, has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The unique structure of this compound features a methoxy group attached to an aniline derivative, which contributes to its reactivity and biological properties. The presence of the sec-butyl group enhances lipophilicity, making it suitable for various biological applications.

This compound's mechanism of action primarily involves its interaction with specific molecular targets in biological systems. It acts as a nucleophile, forming covalent bonds with electrophilic centers in enzymes and receptors. This interaction can modulate the activity of these biological molecules, leading to various physiological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It can interact with receptors to alter signaling pathways, influencing processes such as inflammation and cell proliferation.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives were tested for their minimum inhibitory concentration (MIC) values against these bacteria, showing promising results comparable to standard antibiotics .
  • Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
N-(sec-butyl)-anilineLacks methoxy groupModerate antimicrobial activity
N-(tert-butyl)-4-methoxyanilineTertiary butyl groupAltered steric hindrance affects reactivity
N-(sec-butyl)-4-hydroxyanilineHydroxyl group instead of methoxyDifferent solubility and reactivity

This table highlights how variations in structure can influence the biological activity of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

  • Antibacterial Activity Study : A study utilized disc diffusion methods to assess the antibacterial efficacy of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups .
  • Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinities of this compound with target proteins involved in bacterial metabolism. These studies suggest strong interactions that could lead to effective antibacterial mechanisms .
  • Pharmacological Reviews : Comprehensive reviews have summarized various bioactivities related to aniline derivatives, emphasizing their role in drug design and discovery due to their diverse therapeutic potentials .

Properties

CAS No.

16495-68-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-butan-2-yl-4-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-4-9(2)12-10-5-7-11(13-3)8-6-10/h5-9,12H,4H2,1-3H3

InChI Key

DOZUZCUKDUMHHG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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